
15-Dihydro-13,14-anhydrovirginiamycin M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
15-Dihydro-13,14-anhydrovirginiamycin M1 is a chemical compound with the molecular formula C28H35N3O6 . It is also known by other names such as L 156586 and Virginiamycin M1 . It is a type of antibiotic that is used in various applications .
Molecular Structure Analysis
The molecular structure of 15-Dihydro-13,14-anhydrovirginiamycin M1 is quite complex. It has a molecular weight of 509.594 . The density of this compound is 1.297g/cm3, and it has a boiling point of 767.103°C at 760 mmHg .Physical And Chemical Properties Analysis
15-Dihydro-13,14-anhydrovirginiamycin M1 has a molecular weight of 509.594 . It has a density of 1.297g/cm3, a boiling point of 767.103°C at 760 mmHg, and a refractive index of 1.617 .Future Directions
One of the future directions for 15-Dihydro-13,14-anhydrovirginiamycin M1 could be its use as a potent gastrin antagonist . It has been found that this compound, along with other virginiamycin M1 analogs, are competitive and selective antagonists of gastrin and brain cholecystokinin binding at nanomolar concentrations . These compounds have shown poor Gram-positive antibiotic activity compared to virginiamycin M1, suggesting that they could be further explored for their potential as gastrin antagonists .
properties
IUPAC Name |
(8S,10E,17Z,19E,21R)-21,27-dihydroxy-17-methyl-9-methylidene-8-propan-2-yl-7,24-dioxa-13,15,28-triazatetracyclo[21.4.1.01,5.026,28]octacosa-4,10,13,15,17,19-hexaene-6,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O6/c1-17(2)25-19(4)10-11-23(33)30-16-29-14-18(3)7-5-8-20(32)13-24-31-22(15-36-24)26(34)28(31)12-6-9-21(28)27(35)37-25/h5,7-11,14,16-17,20,22,24-26,32,34H,4,6,12-13,15H2,1-3H3/b8-5+,11-10+,18-7-,29-14?,30-16?/t20-,22?,24?,25-,26?,28?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGTBIMDKTOQX-LZTSYFLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(CC2N3C(CO2)C(C34CCC=C4C(=O)OC(C(=C)C=CC(=O)N=CN=C1)C(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C=C/[C@@H](CC2N3C(CO2)C(C34CCC=C4C(=O)O[C@H](C(=C)/C=C/C(=O)N=CN=C1)C(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Dihydro-13,14-anhydrovirginiamycin M1 | |
CAS RN |
118693-64-4 |
Source


|
| Record name | 15-Dihydro-13,14-anhydrovirginiamycin M1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118693644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

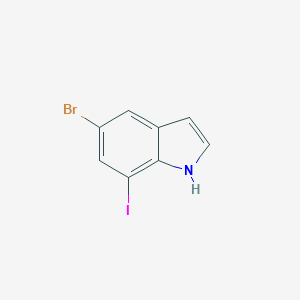
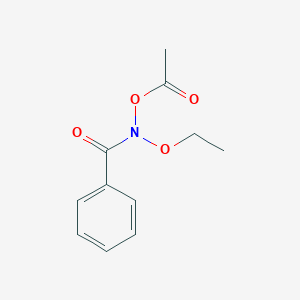

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
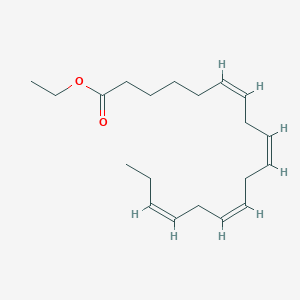
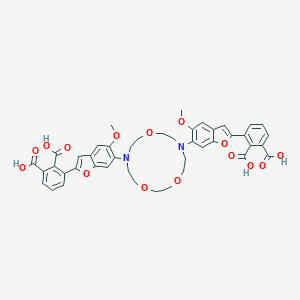
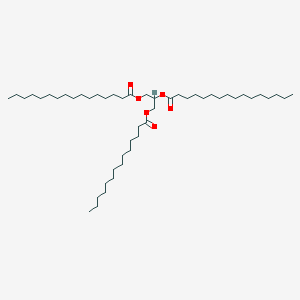
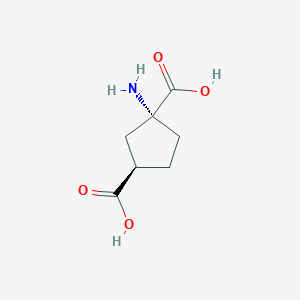
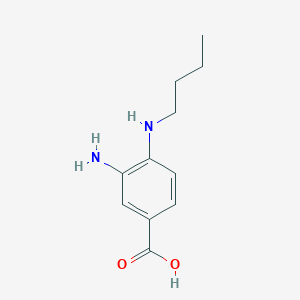
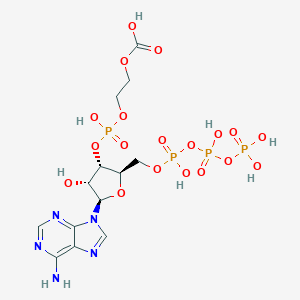
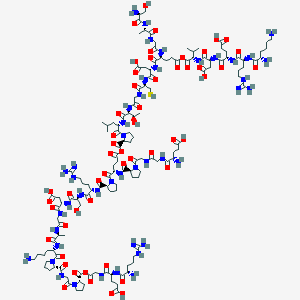

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)